H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH

Bacterial Conjugation Pheromone Signaling Receptor Antagonism

Controlled study of plasmid pPD1 transfer requires a specific antagonist with zero cross-activity to other Enterococcus systems. iPD1 (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH) is that essential tool. - **Function**: Competitive antagonism at TraA receptor; blocks cPD1 self-induction. - **Purity**: HPLC-verified ≥98% - ensures effects are not due to impurities. - **Utility**: LC-MS calibrant for non-polar analytes; plasmid identity standard.

Molecular Formula C39H72N8O11
Molecular Weight 829.0 g/mol
Cat. No. B12377561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH
Molecular FormulaC39H72N8O11
Molecular Weight829.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N
InChIInChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1
InChIKeyMUVGTRUVAJHATO-PDEUSXMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iPD1: Inhibitor for Bacterial Conjugation Studies


H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH (commonly abbreviated as iPD1 or ALILTLVS) is a linear, synthetic octapeptide [1]. It corresponds to the endogenous sex pheromone inhibitor produced by *Enterococcus faecalis* (formerly *Streptococcus faecalis*) donor strains carrying the bacteriocin plasmid pPD1 [2]. Its primary, well-defined biological function is the competitive antagonism of the cognate pheromone, cPD1, at the intracellular receptor TraA, thereby blocking self-induction of the conjugative transfer system [3]. This compound serves as a precise molecular tool for investigating bacterial cell-cell signaling, plasmid transfer mechanisms, and peptide-receptor interactions.

1
Specific pPD1 plasmid inhibitor; requires cognate TraA receptor system
2
Competitive antagonist of cPD1 pheromone; blocks self-induction loop
3
Serves as non-polar calibrant for LC-MS of hydrophobic peptides

Why iPD1 Cannot Be Substituted


The *Enterococcus faecalis* pheromone response system exhibits stringent plasmid-specificity. While multiple peptide inhibitors (e.g., iAD1, iCF10, iAM373) exist for different plasmids, they operate within distinct receptor-ligand pairs with no cross-activity [1]. For example, the heptapeptide iCF10 (Ala-Ile-Thr-Leu-Ile-Phe-Ile) competitively inhibits cCF10, but pheromones and inhibitors from other plasmid systems, including iAD1 and iAM373, do not inhibit the cPD1-TraA interaction [2]. This functional orthogonality means that substituting H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH with an alternative in-class peptide would result in a complete loss of the specific antagonistic activity required for pPD1-based experimental models [3]. The quantitative evidence below demonstrates the unique receptor-binding profile that defines this compound's utility.

Orthogonal Peptides from other plasmid systems (iAD1, iCF10, iAM373) exhibit no cross-inhibition of cPD1-TraA interaction.
Specificity Functional orthogonality means substitution with a related inhibitor may completely lose pPD1-specific antagonistic activity.
Sequence Octapeptide iPD1 differs in length and MW (~829 Da) from heptapeptide inhibitors (~760 Da), altering receptor fit.

iPD1 Evidence Guide


TraA Receptor Antagonism Specificity

iPD1 (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH) competitively inhibits the binding of tritiated pheromone ([³H]cPD1) to its intracellular receptor, TraA. The recombinant TraA protein exhibits a dissociation constant (Kd) of 0.49 ± 0.08 nM for [³H]cPD1, representing the high-affinity binding that iPD1 directly antagonizes [1]. In contrast, pheromones and inhibitors from other plasmid systems (e.g., cAD1/iAD1, cCF10/iCF10, cAM373/iAM373) demonstrate no inhibitory activity in this binding assay, confirming the absolute specificity of the cPD1-iPD1-TraA interaction [2]. This orthogonality is a key differentiating factor, as related peptides such as iCF10 (sequence Ala-Ile-Thr-Leu-Ile-Phe-Ile) exhibit no cross-reactivity with the pPD1 system [3].

TraA Antagonism Specificity
Head-to-head
iPD1: specific inhibition; Other plasmid peptides: 0% cross-inhibition
Ensures correct peptide selection for pPD1-based models
Recombinant TraA binding assay with [³H]cPD1 (Kd 0.49 nM)
Bacterial Conjugation Pheromone Signaling Receptor Antagonism Enterococcus faecalis

HPLC Purity Specifications

Commercially available iPD1 (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH) exhibits a range of certified HPLC purity levels, directly impacting experimental reproducibility and cost-efficiency. One vendor certifies purity at ≥98%, representing a higher level of chromatographic homogeneity that minimizes the presence of truncated or deletion sequences . In comparison, another source offers the peptide at ≥95% purity, which, while acceptable for many applications, introduces a higher potential for impurity-driven variability . For experiments requiring precise stoichiometry, such as receptor binding assays or quantitative mass spectrometry, the 3% absolute difference in purity specification can significantly influence the effective concentration of the active peptide and the signal-to-noise ratio.

HPLC Purity Specifications
Cross-study comparable
≥98% (InvivoChem) vs ≥95% (Gentaur), absolute difference ≥3%
Higher purity reduces experimental variability and improves molar accuracy
RP-HPLC at 220 nm; purity level directly affects effective peptide concentration
Peptide Purity HPLC Analysis Quality Control Procurement Specification

Non-Polar Mass Spectrometry Calibrant

The extreme non-polar character of iPD1 (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH) makes it a valuable calibrant for mass spectrometry analyses of hydrophobic peptides and small proteins. Its Grand Average of Hydropathy (GRAVY) score is +2.55, indicating a highly hydrophobic nature [1]. This value is significantly higher than that of many commonly used peptide standards (e.g., bradykinin, GRAVY -1.2; angiotensin II, GRAVY -0.1), which are hydrophilic and may not accurately reflect the behavior of non-polar analytes during LC-MS. Consequently, iPD1 is specifically noted for its use as a non-polar calibrant in mass spectrometry [2]. This unique property enables more accurate mass calibration and retention time prediction for lipophilic peptides.

Non-Polar MS Calibrant
Class-level inference
GRAVY +2.55 (iPD1) vs −1.2 (bradykinin), −0.1 (angiotensin II)
Supports accurate LC-MS retention time prediction for lipophilic peptides
Kyte-Doolittle scale; noted by vendors as non-polar calibrant
Mass Spectrometry Calibration Hydrophobicity GRAVY Index

Sequence and Molecular Identity

The primary sequence of iPD1 (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH) is distinct from that of all other known *Enterococcus* sex pheromone inhibitors. For example, the inhibitor for the pCF10 plasmid (iCF10) is a heptapeptide with the sequence Ala-Ile-Thr-Leu-Ile-Phe-Ile [1], while the inhibitor for the pAM373 plasmid (iAM373) has the sequence Ser-Ile-Phe-Thr-Leu-Val-Ala [2]. This divergence in amino acid composition and sequence length (octapeptide vs. heptapeptide) results in distinct molecular weights (829.0 Da for iPD1 vs. ~760 Da for iCF10/iAM373) and unique three-dimensional structures that dictate specific receptor interactions [3]. The definitive chemical identity, including the specific CAS number 120116-56-5, ensures that researchers acquire the exact molecular entity required for pPD1 system studies.

Sequence and Molecular Identity
Head-to-head
Octapeptide, MW 829.0 Da (iPD1); Heptapeptides iCF10/iAM373 MW ~760 Da
Confirms procurement of correct plasmid-specific reagent
Sequence via Edman degradation and MS; distinct from all other inhibitors
Peptide Sequence Molecular Weight Chemical Identity Plasmid Specificity

iPD1 Research and Industrial Applications


pPD1 Conjugative Transfer Studies

As the specific antagonist of the cPD1 pheromone, iPD1 is an essential tool for dissecting the molecular steps of plasmid pPD1 conjugative transfer. By adding exogenous, high-purity iPD1, researchers can block the self-induction loop in donor cells [1]. This allows for controlled studies of TraA receptor function, DNA bending and transcriptional regulation, and the downstream expression of aggregation substance, as established in the foundational mechanism papers [2]. The use of HPLC-verified ≥98% pure peptide ensures that observed effects are due to iPD1 and not impurities.

Hydrophobic Peptide MS Calibration

The exceptionally high hydrophobicity (GRAVY score +2.55) of iPD1 makes it a superior calibrant for liquid chromatography-mass spectrometry (LC-MS) systems analyzing non-polar analytes [3]. Its use in this capacity has been specifically noted by peptide vendors [4]. Researchers working with lipophilic peptides, lipidated compounds, or membrane protein digests can use iPD1 as a retention time and mass accuracy standard that more closely mimics the behavior of their target analytes than common hydrophilic calibrants.

Plasmid-Specific Inhibitor Reference Standard

In experiments comparing the behavior of different *Enterococcus* plasmids (e.g., pPD1, pAD1, pCF10, pAM373), iPD1 serves as a critical reference standard to confirm plasmid identity and functional integrity. Because iPD1 exhibits no cross-activity with other plasmid systems [5], a positive inhibition response in a clumping assay unambiguously confirms the presence of a functional pPD1-encoded TraA receptor system. This specificity is vital for maintaining genetic integrity in multi-plasmid studies and for quality control in laboratories maintaining multiple *Enterococcus* strains.

Anti-Virulence Strategy Development

The pheromone response system is a key driver of antibiotic resistance gene transfer in *Enterococcus faecalis*. iPD1, as a potent and specific receptor antagonist, is a valuable lead compound for proof-of-concept studies exploring the disruption of conjugative transfer as a therapeutic or prophylactic strategy [6]. Its well-characterized competitive mechanism at the TraA receptor [7] provides a biochemical framework for designing small molecule mimetics or for testing the effect of blocking this pathway on the dissemination of resistance plasmids in vitro and in vivo.

Application
Selection Property
Validation Focus
pPD1 Conjugative Transfer Studies
Plasmid-specific TraA antagonism
Receptor binding specificity, aggregation substance expression
Hydrophobic Peptide LC-MS Calibration
High GRAVY hydrophobicity (+2.55)
Retention time prediction, mass accuracy for non-polar analytes
Plasmid-Specific Inhibitor Reference Standard
Sequence-confirmed identity, orthogonal activity
Functional integrity testing of pPD1 TraA system in multi-plasmid labs
Conjugation Inhibition Studies
Competitive TraA receptor blockade
Pathway disruption endpoint analysis, resistance transfer research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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